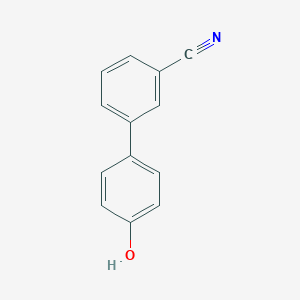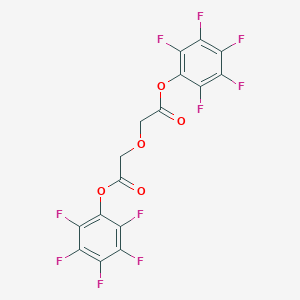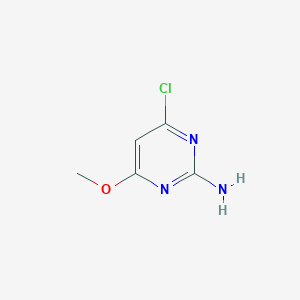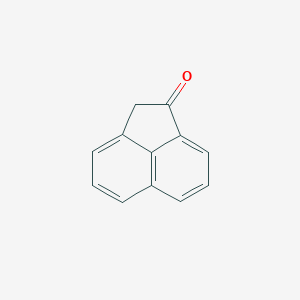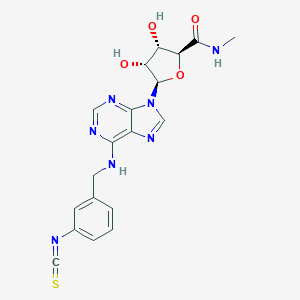
Ibamun
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ibamun is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. This compound has been found to have unique biochemical and physiological effects, which make it an attractive tool for studying various biological processes.
Wissenschaftliche Forschungsanwendungen
Ibamun has been used in a variety of scientific research applications, including drug discovery, enzyme inhibition studies, and protein-protein interaction studies. This compound has been found to be effective in inhibiting certain enzymes, which makes it an attractive tool for drug discovery. Additionally, Ibamun has been used in protein-protein interaction studies to investigate the binding affinity of various proteins.
Wirkmechanismus
The mechanism of action of Ibamun is not well understood, but it is believed to inhibit enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function, which can be useful in drug discovery.
Biochemical and Physiological Effects:
Ibamun has been found to have unique biochemical and physiological effects, including the inhibition of certain enzymes, the induction of apoptosis, and the inhibition of cell proliferation. These effects make it an attractive tool for studying various biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Ibamun is its ability to selectively inhibit certain enzymes, which can be useful in drug discovery. Additionally, Ibamun has been found to have low toxicity, which makes it a safe tool for use in lab experiments. However, one limitation of Ibamun is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for Ibamun research, including investigating its potential use in cancer treatment, exploring its mechanism of action, and developing more efficient synthesis methods. Additionally, Ibamun could be used in combination with other compounds to enhance its effects and expand its potential applications.
In conclusion, Ibamun is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. Its unique biochemical and physiological effects make it an attractive tool for studying various biological processes. While there are limitations to its use, the future of Ibamun research looks promising, with potential applications in drug discovery and cancer treatment.
Synthesemethoden
Ibamun can be synthesized using a variety of methods, including the Mannich reaction, the Friedel-Crafts reaction, and the Pictet-Spengler reaction. The most common method for synthesizing Ibamun is the Mannich reaction, which involves the condensation of formaldehyde, an amine, and an active methylene compound. The resulting product is then subjected to further reactions to produce the final compound.
Eigenschaften
CAS-Nummer |
157848-36-7 |
|---|---|
Produktname |
Ibamun |
Molekularformel |
C19H19N7O4S |
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
(2S,3S,4R,5R)-3,4-dihydroxy-5-[6-[(3-isothiocyanatophenyl)methylamino]purin-9-yl]-N-methyloxolane-2-carboxamide |
InChI |
InChI=1S/C19H19N7O4S/c1-20-18(29)15-13(27)14(28)19(30-15)26-8-24-12-16(22-7-23-17(12)26)21-6-10-3-2-4-11(5-10)25-9-31/h2-5,7-8,13-15,19,27-28H,6H2,1H3,(H,20,29)(H,21,22,23)/t13-,14+,15-,19+/m0/s1 |
InChI-Schlüssel |
LYCXMJPBDIEOMO-QCUYGVNKSA-N |
Isomerische SMILES |
CNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)N=C=S)O)O |
SMILES |
CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)N=C=S)O)O |
Kanonische SMILES |
CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)N=C=S)O)O |
Synonyme |
IBAMUN N(6)-(3-isothiocyanatobenzyl)adenosine-5'-N-methyluronamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



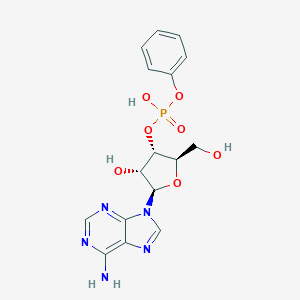
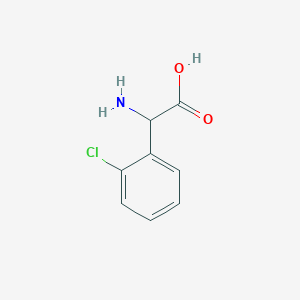
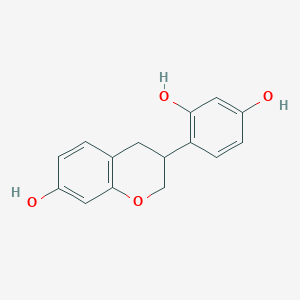
![1-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one](/img/structure/B129826.png)
![Dimethyl (2S,3aS,8bR)-4-(benzenesulfonyl)-7-(benzenesulfonyloxy)-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B129830.png)
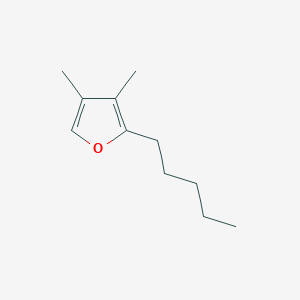
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B129833.png)
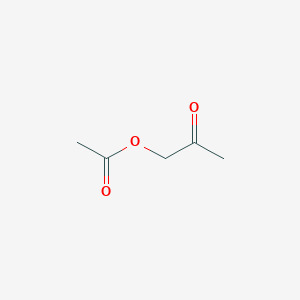
![5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B129842.png)

